Broussonin B
Overview
Description
4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol is an organic compound with the molecular formula C10H12O4. It is known for its significant role in various chemical and biological processes. This compound is characterized by the presence of both hydroxy and methoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol typically involves the reaction of 4-hydroxybenzaldehyde with 3-methoxyphenylpropionic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its antioxidant properties and its role in inhibiting certain enzymes.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.
3-(4-Methoxyphenyl)propionic acid: Used in similar applications but lacks the hydroxy group.
3,4-Dihydroxyhydrocinnamic acid: Another compound with antioxidant activity but with different structural features.
Uniqueness
4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
4-[3-(4-hydroxyphenyl)propyl]-3-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-19-16-11-15(18)10-7-13(16)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJJQWAYMRTLJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCCC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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